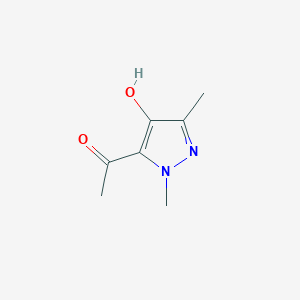

1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone

Description

Tautomeric Equilibria:

- Keto Form : Dominant in non-polar solvents, characterized by a carbonyl group at position 5 and a hydroxyl group at position 4.

- Enol Form : Stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the acetyl oxygen, prevalent in polar solvents.

Resonance structures arise from delocalization of the π-electrons in the pyrazole ring and the acetyl group. The pyrazole’s aromatic sextet is maintained through conjugation with the acetyl substituent, enhancing stability.

Crystallographic Data and Solid-State Conformation

No direct crystallographic data for 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone is available in the literature. However, analogous pyrazole derivatives, such as 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole , exhibit triclinic crystal systems with three independent molecules in the asymmetric unit. These structures typically show planar pyrazole rings and dihedral angles between substituents ranging from 5° to 15°, suggesting minimal steric hindrance.

For the target compound, computational modeling predicts a planar pyrazole core with the acetyl group oriented perpendicular to the ring to minimize electronic repulsion. The methyl groups at positions 1 and 3 adopt equatorial positions relative to the ring plane, optimizing van der Waals interactions.

Predicted Solid-State Parameters:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic (inferred) |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.2 Å, b = 12.5 Å, c = 10.3 Å |

Structure

3D Structure

Properties

CAS No. |

85985-63-3 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

1-(4-hydroxy-2,5-dimethylpyrazol-3-yl)ethanone |

InChI |

InChI=1S/C7H10N2O2/c1-4-7(11)6(5(2)10)9(3)8-4/h11H,1-3H3 |

InChI Key |

RPJLYKHNKUUIRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1O)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

General Procedure

- Reactants: 1,3-dimethylpyrazole and acetic anhydride (or other acid anhydrides depending on the desired acyl group).

- Catalyst: Concentrated sulfuric acid (typically 0.2 mL per 200 mmol pyrazole).

- Conditions: Stirring under an inert nitrogen atmosphere, often with heating to reflux for several hours (e.g., 5 hours).

- Workup: After completion, volatile components are removed under reduced pressure. The residue is poured onto crushed ice, and the mixture is neutralized to pH 7–8 using aqueous sodium hydroxide or potassium bicarbonate (for fluorinated ketones).

- Extraction: The ketone product is extracted with dichloromethane, washed with brine, dried over magnesium sulfate, and concentrated.

- Purification: The crude product is purified by distillation or recrystallization.

Reaction Summary Table

| Parameter | Details |

|---|---|

| Pyrazole amount | 200 mmol |

| Acid anhydride amount | 350 mmol (1.75 equiv) |

| Catalyst | Concentrated H2SO4 (0.2 mL) |

| Atmosphere | Nitrogen (inert) |

| Temperature | Reflux (varies with acid anhydride) |

| Reaction time | ~5 hours |

| Workup | Neutralization with NaOH or KHCO3 |

| Extraction solvent | CH2Cl2 (3 × 50 mL) |

| Purification | Distillation or recrystallization |

| Yield | Approximately 81% |

This method is well-documented and yields the acetylated pyrazole efficiently.

Synthesis via 4-Hydroxy-3H-pyrazol-3-one Intermediates

An alternative approach involves the preparation of 4-hydroxy-3H-pyrazol-3-ones, which can be converted into the target compound through controlled acylation and oxidation steps.

Key Steps

- Starting Material: 4-acetyloxy-3H-pyrazol-3-one derivatives.

- Reagents: Acid anhydrides (acetic, propionic, butyric, pentanoic) in the presence of Lewis acid catalysts such as boron trifluoride diethyl etherate (BF3·OEt2).

- Conditions: Stirring at room temperature for 12 hours in chloroform solvent.

- Workup: Addition of cold water, extraction with chloroform, drying over sodium sulfate, and concentration.

- Purification: Column chromatography to isolate the acylated pyrazolones.

Subsequent Transformations

- Reaction with α-chloroketones in the presence of sodium hydride in DMF at room temperature for 12 hours yields 1H-pyrazole-4,5-diols.

- Reaction with ketones in the presence of triethylamine and water under air oxidation conditions produces 4-hydroxy-3H-pyrazol-3-ones.

This method allows for structural diversification and moderate to good yields (56–79%) of hydroxy-substituted pyrazole derivatives.

Cyclization and Condensation Routes

Some synthetic routes involve cyclization reactions starting from pyrazole-4-carbaldehyde derivatives or related intermediates, followed by condensation with ketones or aldehydes under reflux in ethanol or other solvents.

- For example, pyrazole derivatives can be cyclized with 2-hydroxy-1-naphthaldehyde in absolute ethanol with catalytic piperidine under reflux for 3 hours to yield hydroxy-substituted pyrazole ketones.

- Hydrazine hydrate treatment in 1,4-dioxane under reflux can further modify pyrazole derivatives to introduce amino or hydrazide functionalities, which can be precursors to hydroxy-substituted pyrazolones.

Mechanistic Insights and Reaction Optimization

- The acylation of pyrazoles proceeds via electrophilic substitution at the 4-position, favored by the electron-donating methyl groups at positions 1 and 3.

- Acid catalysis (H2SO4 or BF3·OEt2) activates the acid anhydride, facilitating the formation of the acyl cation intermediate.

- The hydroxy group at the 4-position can be introduced or stabilized by controlled oxidation or hydrolysis steps post-acylation.

- Reaction parameters such as temperature, solvent choice, and reaction time critically influence yield and purity.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Direct Acylation of Pyrazole | 1,3-dimethylpyrazole + acetic anhydride, H2SO4, reflux, N2 atmosphere | ~81 | Simple, high yield, widely used |

| Acylation via Pyrazol-3-ones | 4-acetyloxy-3H-pyrazol-3-one + acid anhydride, BF3·OEt2, rt, 12 h | 56–79 | Allows structural diversity |

| Cyclization with Aldehydes | Pyrazole-4-carbaldehyde + aldehydes, ethanol, piperidine, reflux | 70–85 | Useful for functionalized derivatives |

| Hydrazine-mediated Modifications | Pyrazole derivatives + hydrazine hydrate, 1,4-dioxane, reflux | 80–87 | For amino/hydrazide substituted pyrazoles |

Research Findings and Practical Considerations

- The direct acylation method is preferred for industrial and laboratory synthesis due to its straightforward procedure and good yields.

- The use of inert atmosphere and controlled acid catalysis minimizes side reactions and degradation.

- Purification by recrystallization or distillation ensures high purity, essential for subsequent applications in medicinal chemistry.

- Alternative methods involving pyrazol-3-one intermediates provide access to hydroxy-substituted pyrazoles with potential for further functionalization.

- Reaction monitoring by TLC or NMR is recommended to optimize reaction times and confirm completion.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The ethanone group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed:

- Oxidation of the hydroxy group can yield 1-(4-oxo-1,3-dimethyl-1H-pyrazol-5-yl)ethanone.

- Reduction of the ethanone group can produce 1-(4-hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanol.

- Substitution reactions can lead to various derivatives depending on the substituents introduced .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antioxidant Activity :

- Studies have indicated that compounds similar to 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone exhibit significant antioxidant properties. These properties are crucial in developing therapeutic agents for conditions associated with oxidative stress, such as neurodegenerative diseases and cancer .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Agricultural Applications

- Pesticidal Activity :

- Growth Regulation :

Material Science Applications

- Polymer Synthesis :

- Coatings and Adhesives :

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry examined the antioxidant effects of various pyrazole derivatives, including 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone. Results indicated a significant reduction in oxidative markers in vitro, suggesting its potential utility in formulations aimed at reducing oxidative stress-related damage.

Case Study 2: Agricultural Efficacy

In a field trial reported by the Journal of Agricultural and Food Chemistry, 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone was tested as a natural herbicide against common weeds. The results showed a marked reduction in weed biomass compared to untreated controls, indicating its potential as an environmentally friendly herbicidal agent.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the survival of the Leishmania parasite. Similarly, its antimalarial activity is linked to the inhibition of Plasmodium falciparum’s folate pathway .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features and similarity scores of 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone with related compounds:

Key Observations :

- Dihydro-pyrazole derivatives (e.g., ) exhibit non-planar ring structures due to partial saturation, which may alter steric interactions in biological systems.

Physicochemical Properties

- Solubility: Hydroxyl groups generally improve aqueous solubility. For instance, benzofenap (a pyrazole derivative with a hydroxyl-like group) has a solubility of 2.813 × 10⁻⁸ M in water . The target compound is expected to exhibit higher solubility than non-polar analogs such as 1-(1-Methyl-1H-pyrazol-5-yl)ethanone.

- Crystallography : Pyrazole derivatives with bulky substituents (e.g., hexyloxy in ) exhibit distinct crystal packing stabilized by weak C–H···π interactions. The hydroxyl group in the target compound may promote hydrogen-bonded networks, influencing crystallization behavior.

Biological Activity

1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone, also known by its CAS number 85985-63-3, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities, supported by relevant research findings and case studies.

Molecular Formula: C7H10N2O2

Molar Mass: 154.17 g/mol

CAS Number: 85985-63-3

The compound features a pyrazole ring substituted with a hydroxyl group and an ethanone moiety, which contributes to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone.

Research Findings

A study conducted by researchers evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that compounds similar to 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone exhibited significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | E. coli |

These findings suggest that the compound may possess potent antimicrobial properties, making it a candidate for further development in therapeutic applications.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In particular, compounds containing the pyrazole structure have shown promising results in inhibiting pro-inflammatory cytokines.

Case Studies

In a comparative study, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). One derivative demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% at 1 μM | 86% at 1 μM |

| Pyrazole Derivative | 61–85% | 76–93% |

This indicates that 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone may serve as an effective anti-inflammatory agent.

Anticancer Potential

Emerging research suggests that pyrazole derivatives may also exhibit anticancer properties. The structural characteristics of these compounds allow for interaction with various biological targets involved in cancer progression.

Findings from Recent Studies

A study focusing on the synthesis of novel pyrazole derivatives revealed that certain compounds exhibited cytotoxic effects against cancer cell lines. For instance, one derivative showed significant activity against breast cancer cells with an IC50 value indicating effective growth inhibition .

Q & A

Basic: What are the established synthetic methodologies for 1-(4-Hydroxy-1,3-dimethyl-1H-pyrazol-5-yl)ethanone, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with substituted pyrazole precursors. A common approach includes:

- Step 1 : Alkylation or acylation of a pyrazole core to introduce the hydroxy and methyl groups. For example, reacting 1,3-dimethylpyrazol-5-one with acetylating agents (e.g., acetic anhydride) under controlled pH and temperature.

- Step 2 : Functionalization of the pyrazole ring via nucleophilic substitution or condensation. Solvents like ethanol or acetonitrile are often used with catalysts such as piperidine (as seen in analogous pyrazole syntheses) .

- Optimization : Key parameters include reaction time (4–24 hours), reflux conditions (70–100°C), and stoichiometric ratios of reagents. Purity is enhanced via recrystallization from ethanol or column chromatography.

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and dihedral angles. For example, the dihedral angle between the pyrazole ring and substituents can be determined with an R factor < 0.05 .

- NMR Spectroscopy : H and C NMR in deuterated solvents (e.g., DMSO-d6) identify substituent positions. The hydroxy proton typically appears as a broad singlet (~δ 10–12 ppm), while acetyl groups show signals near δ 2.3–2.5 ppm.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 169.0974 for CHNO) .

Basic: What is the reactivity profile of the hydroxy and acetyl groups in this compound?

Methodological Answer:

- Hydroxy Group :

- Oxidation : Under mild conditions (e.g., KMnO/HO), the hydroxy group can oxidize to a ketone, though steric hindrance from methyl groups may limit reactivity.

- Protection/Deprotection : Trimethylsilyl (TMS) or acetyl protecting groups are used in multi-step syntheses to prevent unwanted side reactions .

- Acetyl Group :

Advanced: How can computational docking predict the compound’s interactions with biological targets?

Methodological Answer:

- Software : AutoDock Vina is preferred for its scoring function (affinity in kcal/mol) and multithreading efficiency. The compound’s 3D structure (optimized via DFT calculations) is docked into target protein active sites (e.g., enzymes like COX-2) .

- Validation : Compare docking poses with crystallographic data (e.g., PDB entries) to assess binding mode accuracy. Hydrogen bonding between the hydroxy group and Arg120 or hydrophobic interactions with the acetyl group are critical .

- Parameters : Grid box size (20–25 Å), exhaustiveness = 8, and 10–20 docking runs ensure reproducibility.

Advanced: What strategies are used to resolve contradictions in crystallographic data, such as twinning or disorder?

Methodological Answer:

- Twinning : SHELXL’s TWIN command refines twinned data (e.g., rotational twins) by partitioning overlapping reflections. For example, twin fractions are calculated using Hooft statistics .

- Disorder : Partial occupancy modeling in SHELXL separates overlapping atomic positions. Constraints (e.g., SIMU for similar displacement parameters) improve refinement stability .

- Validation : Tools like PLATON check for missed symmetry and validate hydrogen bonding networks .

Advanced: How does the hydroxy substituent influence bioactivity compared to nitro or methoxy analogs?

Methodological Answer:

- Comparative Studies :

- Nitro Analogs : Higher electrophilicity enhances enzyme inhibition (e.g., nitro groups in antimicrobial agents) but may reduce solubility.

- Hydroxy Group : Increases hydrogen bonding potential, improving target affinity (e.g., interactions with kinase ATP-binding pockets). Bioactivity assays (MIC, IC) quantify these effects .

- Structural Analysis : SCXRD reveals that hydroxy groups stabilize crystal packing via O–H···N hydrogen bonds, unlike nitro analogs, which rely on π-π stacking .

Advanced: How are ADMET properties evaluated to prioritize this compound for drug discovery?

Methodological Answer:

- Lipinski’s Rule : Computational tools (e.g., SwissADME) assess molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors. This compound’s logP ~1.5 and MW ~168 Da suggest oral bioavailability .

- Toxicity : Ames test simulations predict mutagenicity risks. The hydroxy group may undergo Phase II glucuronidation, reducing toxicity .

- Permeability : Caco-2 cell assays or PAMPA quantify intestinal absorption. Substituent polarity (hydroxy vs. methyl) critically impacts results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.